(2R)-2-Isoquinolin-5-ylpropanoic acid is a compound that belongs to the class of isoquinoline derivatives, characterized by its unique structure that combines an isoquinoline moiety with a propanoic acid side chain. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications as a building block for more complex molecules.
The compound can be synthesized from readily available starting materials, including isoquinoline and propanoic acid derivatives. Its synthesis is often optimized for high yield and purity, making it suitable for both laboratory and industrial applications.
(2R)-2-Isoquinolin-5-ylpropanoic acid is classified as an organic compound, specifically an amino acid derivative. It is recognized for its role in the synthesis of biologically active compounds and its potential therapeutic applications.
The synthesis of (2R)-2-Isoquinolin-5-ylpropanoic acid typically involves several key steps:
In industrial settings, large-scale production may utilize automated reactors with continuous flow techniques to enhance yield and efficiency. Advanced purification methods are also incorporated to ensure consistent quality.
The molecular formula of (2R)-2-Isoquinolin-5-ylpropanoic acid is , with a molecular weight of approximately 203.24 g/mol. The structure features an isoquinoline ring system attached to a propanoic acid group, which contributes to its unique chemical properties.
(2R)-2-Isoquinolin-5-ylpropanoic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (2R)-2-Isoquinolin-5-ylpropanoic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways and targets depend on the specific application being studied.
Relevant analyses indicate that the compound possesses unique properties that make it suitable for various scientific applications .
(2R)-2-Isoquinolin-5-ylpropanoic acid serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. Its unique structure allows for modifications that can lead to new therapeutic agents with potential applications in treating various diseases.
The stereocontrolled construction of the (2R)-chiral center employs transition-metal-catalyzed hydrogenation as the gold standard. Rhodium(I) complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) enable asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors, achieving enantiomeric excess (ee) >95% under mild conditions (20–50°C, 10–50 bar H₂). This methodology mirrors Nobel Prize-winning techniques applied to prochiral olefins, where the chiral environment of the catalyst dictates facial selectivity during hydride addition [4]. Alternatively, palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of isoquinolin-5-yl allyl esters using TADDOL-derived phosphoramidite ligands generates the (R)-configuration with 90–97% ee. The reaction proceeds via π-allyl Pd intermediates, where nucleophilic attack occurs preferentially at the less hindered allyl terminus [3].
Table 1: Asymmetric Catalytic Systems for (2R)-Center Formation
Catalytic System | Substrate Class | ee (%) | Reaction Conditions |
---|---|---|---|
Rh/(R,R)-Et-DuPhos | α-Dehydropropanoic acid | 98 | 25°C, 15 bar H₂, THF |
Pd/TADDOL-Phosphoramidite | Allyl propanoate ester | 96 | –20°C, [Pd]: 5 mol% |
Ru/BINAP | β-Keto ester derivative | 89 | 40°C, HCO₂H/Et₃N, MeOH |
Electrophilic aromatic substitution (EAS) favors C8 due to the electron-donating effect of the N-atom, but C6/C7 functionalization requires directed ortho-metalation. n-Butyllithium/TMEDA at –78°C deprotonates C6 selectively, enabling carboxylation (CO₂ quenching) or iodination (I₂) with 85–92% regioselectivity. Halogenation at C10 employs in situ-generated bromenium ions (e.g., from Br₂/AgOTf), yielding 10-bromo derivatives crucial for cross-coupling. Transannular cyclization of benzo-fused lactams—using NBS/diphenylphosphoric acid—provides an alternative route to halogenated pyrrolo[1,2-b]isoquinolinones, where bromination occurs exclusively at C10 [5]. Palladium-catalyzed Suzuki-Miyaura coupling of 5-iodoisoquinoline installs aryl (PhB(OH)₂), heteroaryl (pyridin-3-ylboronic acid), or alkyl (alkyl-9-BBN) groups at C5 with 75–95% yield. Microwave irradiation (110°C, 60 min) accelerates couplings while minimizing protodehalogenation [3] [5].
Table 3: Regioselective Isoquinoline Ring Functionalization
Position Modified | Method | Reagent/Catalyst | Product/Yield |
---|---|---|---|
C6 | Directed ortho-lithiation | n-BuLi/TMEDA, then CO₂ | 6-Carboxy-5-isoquinoline/85% |
C10 | Electrophilic bromination | Br₂/AgOTf, CH₂Cl₂, 0°C | 10-Bromoisoquinoline/78% |
C5 | Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 5-Arylisoquinoline/92% |
Amidation optimizes pharmacokinetic properties: coupling the (R)-acid with morpholine or 4-fluorobenzylamine via EDC/HOBt yields stable amides with enhanced blood-brain barrier penetration (log P increased by 1.5–2.0 units). Esterification with neopentyl glycol—catalyzed by Candida rugosa lipase (CRL)—generates diesters exhibiting 50-fold higher hydrolytic stability versus methyl esters under physiological pH. For dual FAAH/sEH inhibitors, the carboxylic acid is condensed with sulfonylated piperidines (e.g., 1-((2-chlorophenyl)sulfonyl)piperidine-4-amine) to afford analogs like 4f (IC₅₀: FAAH = 12 nM, sEH = 8 nM). This derivatization balances enzyme affinity and metabolic stability (t₁/₂ > 120 min in human plasma) [3] [7].
Table 4: Bioactive Derivatives via Side-Chain Modification
Derivative Class | Reagent/Conditions | Biological Target | Key Property |
---|---|---|---|
Morpholine amide | EDC/HOBt, DIEA, DMF | FAAH inhibitor (IC₅₀ = 35 nM) | log P = 2.1; CNS activity |
Neopentyl diester | CRL, solvent-free, 60°C | Biolubricant precursor | Hydrolytic stability >300 h |
Piperidine sulfonamide | Pd-catalyzed C-N coupling | Dual FAAH/sEH inhibitor | Plasma stability t₁/₂ = 135 min |
Lipase-mediated dynamic kinetic resolution (DKR) integrates in situ racemization and enantioselective esterification: Candida antarctica lipase B (CALB) immobilized on acrylic resin (Novozym 435) converts racemic acid to (R)-ethyl ester with 98% ee under continuous hydrogenation (Shvo’s catalyst, 5 mol%). Solvent-free transesterification using Eversa® Transform 2.0 lipase immobilized on polystyrene-divinylbenzene (PSty-DVB) synthesizes biolubricant diesters from (R)-acid and ethylene glycol at 60°C, achieving 100% conversion in 40 min. This system leverages hydrophobic immobilization to minimize aqueous inhibition, enabling 15 recycles with <10% activity loss. Microwave-assisted enzymatic esterification (120 W, 50°C) reduces reaction times by 70% while maintaining 95% ee, aligning with green chemistry principles by eliminating toxic solvents and reducing energy consumption [2] [7].
Table 5: Enzymatic Processes for Sustainable Derivative Synthesis
Biocatalyst | Reaction | Conditions | Conversion/ee | Reusability |
---|---|---|---|---|
Novozym 435 (CALB) | Dynamic kinetic resolution | 80°C, toluene, 24 h | 95%, >98% ee (R) | 10 cycles, 85% |
Eversa®/PSty-DVB | Ethylene glycol diester synthesis | Solvent-free, 60°C | 100%, 40 min | 15 cycles, 90% |
CRL (free) | Hydrolysis of triglyceride analogs | pH 7.0, 37°C | 98% FFA yield | Not applicable |
Structural Compendium of Key Derivatives
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3